molecular formula C17H21NO4 B1528424 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID CAS No. 1227610-19-6

7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID

Cat. No.: B1528424
CAS No.: 1227610-19-6
M. Wt: 303.35 g/mol
InChI Key: QKUIEIBFWFCGSE-UHFFFAOYSA-N
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Description

7-((Benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 1227610-19-6) is a spirocyclic amino acid derivative with a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.36 g/mol . The compound features a unique spiro[3.5]nonane core, where two rings (3-membered and 5-membered) share a single atom. The 7-position is substituted with a carbobenzyloxy (CBZ) group, while the 2-position contains a carboxylic acid moiety.

Key properties include:

  • Purity: >98% (HPLC)
  • Storage: Stable at 2–8°C in solution form; long-term storage at -80°C (6 months) or -20°C (1 month) .
  • Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and gentle heating (37°C) for dissolution .

This compound is primarily used in research settings, particularly for studying spirocyclic systems in medicinal chemistry, though its specific biological targets remain undisclosed in the provided evidence.

Properties

IUPAC Name

7-phenylmethoxycarbonyl-7-azaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(20)14-10-17(11-14)6-8-18(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIEIBFWFCGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201892
Record name 7-(Phenylmethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227610-19-6
Record name 7-(Phenylmethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227610-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl) 7-azaspiro[3.5]nonane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protection followed by cyclization and deprotection steps . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates (4a and 4b)

Core Structure :

  • Spiro[4.5]decane system (4-membered and 5-membered rings) .
  • Substituted with a benzyl group at the 7-position and an ester at the 1-position .

Key Differences :

Ring System: The larger spiro[4.5]decane core (vs.

Functional Groups : The ester group in 4a/4b (vs. carboxylic acid in the target compound) may influence solubility and metabolic stability.

Bicyclic β-Lactam Derivatives ()

Core Structure :

  • Bicyclo[3.2.0]heptane with a thia-aza backbone and carboxylic acid groups .
  • Example: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Key Differences :

Ring System: Bicyclic (non-spiro) vs. spirocyclic, leading to distinct conformational rigidity.

Functional Groups: Thia-aza and β-lactam motifs (antibiotic activity) vs. amino acid derivatives.

Applications : Pharmacopeial standards (e.g., crystallinity, dimethylaniline tests) indicate use in antibiotic formulations , contrasting with the research-focused spiro compounds .

Research Implications and Challenges

  • Spiro vs.
  • Functional Group Impact : The carboxylic acid in the target compound may enhance hydrogen-bonding interactions in biological systems compared to ester-containing analogues .

Biological Activity

7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID, also known as 7-(benzyloxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. With the molecular formula C17H21NO4 and a molecular weight of approximately 303.35 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features a benzyloxycarbonyl (Cbz) group that enhances its reactivity and biological interaction potential. The spirocyclic structure allows for specific binding interactions with various molecular targets, which may include enzymes and receptors involved in metabolic processes and disease pathways.

Preliminary studies indicate that this compound may exhibit biological activity through interactions with specific molecular targets. The unique spirocyclic structure facilitates binding interactions that can modulate enzyme activity, making it a candidate for drug development targeting metabolic disorders and cancer.

Biological Activity Studies

Research on similar compounds suggests potential therapeutic applications. For instance, the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives have shown promising results as GPR119 agonists, which are implicated in glucose metabolism regulation. Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rat models, indicating the potential for therapeutic applications in diabetes management .

Table 1: Comparison of Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with Cbz groupPotential enzyme modulation
2-(((Benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-2-carboxylic acidLacks oxygen in spirocyclic ringDifferent reactivity profile
2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]octane-2-carboxylic acidDifferent ring sizeVariation in biological activity

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents to construct the spirocyclic framework while incorporating the Cbz protecting group . The presence of the benzyloxycarbonyl group allows for selective reactions that can be exploited to modify the compound further for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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